molecular formula C10H7NO4 B4895900 2,4-Dioxochromene-3-carboxamide

2,4-Dioxochromene-3-carboxamide

Cat. No.: B4895900
M. Wt: 205.17 g/mol
InChI Key: SVHJIDSCJVCUGV-UHFFFAOYSA-N
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Description

2,4-Dioxochromene-3-carboxamide is a heterocyclic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chromene core with two keto groups at positions 2 and 4, and a carboxamide group at position 3. This unique structure imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxochromene-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 1,3-cyclohexanediones with dimethylformamide dimethylacetal and various N-substituted cyanacetamides. This reaction proceeds via a one-pot three-step method, resulting in the formation of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The carboxamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene diols. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2,4-Dioxochromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both keto and carboxamide groups, which contribute to its diverse reactivity and potential biological activities.

Properties

IUPAC Name

2,4-dioxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-9(13)7-8(12)5-3-1-2-4-6(5)15-10(7)14/h1-4,7H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJIDSCJVCUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(=O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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